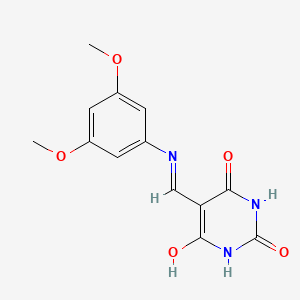
5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H13N3O5 and its molecular weight is 291.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their significant role in medicinal chemistry due to their various pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C13H14N4O4
- Molecular Weight : 286.27 g/mol
The unique combination of the 3,5-dimethoxyphenyl group with the pyrimidine core contributes to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown effective cytotoxicity against various cancer cell lines. In a comparative study:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| This compound | Colo-205 | 0.01 ± 0.074 |
These results indicate that the compound exhibits potent anticancer activity comparable to or exceeding standard agents used in chemotherapy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. A study reported the minimum inhibitory concentration (MIC) values for several derivatives:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| K. pneumoniae | 32 |
The results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this pyrimidine derivative has shown promise in reducing inflammation markers in vitro. The compound was tested using lipopolysaccharide (LPS)-stimulated macrophages:
- Inflammatory Cytokines Measured : TNF-α, IL-6
- Results : Significant reduction in cytokine levels at concentrations of 10 µM and above.
These findings highlight its potential as an anti-inflammatory agent .
Case Studies
- Cytotoxicity in HepG2 Cells : A study evaluated the cytotoxic effects of various pyrimidine derivatives on liver cancer cells (HepG2). The tested compound exhibited an IC50 value of 25 µM after 48 hours of treatment.
- In Vivo Antibacterial Study : In a mouse model infected with E. coli, administration of the compound resulted in a significant decrease in bacterial load compared to control groups treated with saline.
Structure-Activity Relationship (SAR)
The biological activities of pyrimidine derivatives are often influenced by their substituents' position and electronic properties. The presence of electron-donating groups like methoxy enhances the compound's reactivity and biological efficacy:
Propiedades
IUPAC Name |
5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUXSYLWAQQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














